molecular formula C13H15NO3 B12550303 ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate CAS No. 142403-34-7

ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate

Cat. No.: B12550303
CAS No.: 142403-34-7
M. Wt: 233.26 g/mol
InChI Key: QUQGICLYJBAKTA-UHFFFAOYSA-N
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Description

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate is an organic compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them important in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). The reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing various biological processes. For example, it can interact with enzymes and receptors involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.

Uniqueness

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate is unique due to its specific structural features, such as the ester group and the hydroxyl group on the indole ring. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

Antimicrobial Activity

Indole derivatives have shown promising antimicrobial properties. A study on tris(1H-indol-3-yl)methylium derivatives demonstrated significant antibacterial activity against various bacterial strains, including drug-resistant ones . The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Indole-derived compounds have demonstrated anticancer properties. For instance, methyl 1H-indole-3-carboxylate, structurally similar to our compound of interest, exhibited cytotoxic attributes against several human cancer cell lines . This suggests that ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate may also possess anticancer potential, warranting further investigation.

Antioxidant Properties

Some indole derivatives have shown antioxidant capabilities. A study on 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate, isolated from a marine yeast strain, demonstrated mild radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) . This suggests that our compound might also possess antioxidant properties, though specific studies would be needed to confirm this.

Receptor Binding and Neurological Effects

Indole derivatives have shown affinity for various receptors, particularly those in the central nervous system. For example, a compound isolated from a marine sponge exhibited high affinity for 5-HT2A and 5-HT2C receptors . This indicates potential neurological effects for this compound, which could be explored in future studies.

Enzyme Inhibition

Many indole derivatives have demonstrated enzyme inhibitory properties. For instance, Hainanerectamine B, isolated from a marine sponge, showed the ability to inhibit Aurora A, a serine/threonine kinase involved in cell division regulation . This suggests that our compound might also possess enzyme inhibitory capabilities, potentially affecting various biological processes.

Case Study: Marine Indole Alkaloids

Marine Indole Alkaloids (MIAs) have shown a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties . While this compound is not specifically a marine-derived compound, this case study highlights the diverse potential of indole derivatives.

Research Findings

Table 1: Potential Biological Activities of this compound Based on Similar Indole Derivatives

Biological ActivityEvidence from Similar CompoundsPotential Mechanism
AntimicrobialMIC of 0.5 μg/mL against Gram-positive bacteriaCell wall disruption or metabolic interference
AnticancerCytotoxicity against human cancer cell linesPossible apoptosis induction or cell cycle arrest
AntioxidantDPPH radical scavenging activityFree radical neutralization
NeurologicalAffinity for 5-HT2A and 5-HT2C receptorsNeurotransmitter modulation
Enzyme InhibitionInhibition of Aurora A kinaseInterference with cellular signaling pathways

While these potential activities are promising, it's crucial to note that specific studies on this compound are necessary to confirm its exact biological profile. The compound's unique structure, combining an indole core with a hydroxy group and an ethyl ester, may confer distinct properties that differ from other indole derivatives.

Properties

CAS No.

142403-34-7

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-(5-hydroxyindol-1-yl)propanoate

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)6-8-14-7-5-10-9-11(15)3-4-12(10)14/h3-5,7,9,15H,2,6,8H2,1H3

InChI Key

QUQGICLYJBAKTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC2=C1C=CC(=C2)O

Origin of Product

United States

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